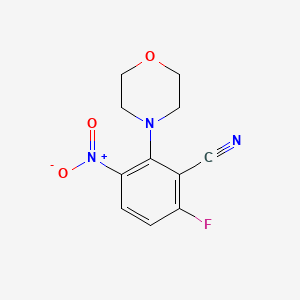
6-Fluoro-2-morpholin-4-yl-3-nitrobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-2-morpholin-4-yl-3-nitrobenzonitrile is a useful research compound. Its molecular formula is C11H10FN3O3 and its molecular weight is 251.217. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Synthesis of Biologically Active Compounds
6-Fluoro-2-morpholin-4-yl-3-nitrobenzonitrile and its derivatives have been identified as important intermediates in the synthesis of a variety of biologically active compounds. For instance, it is a crucial intermediate in the synthesis of Gefitinib, a drug used for certain breast, lung, and other cancers. The compound undergoes a series of reactions, including transfer hydrogenation and Dimroth rearrangement, to form the final product with an overall yield of about 66% (Bo Jin et al., 2005). Additionally, derivatives of this compound have been synthesized and shown to exhibit potential biological activities, especially as small molecule inhibitors in anticancer studies (Linxiao Wang et al., 2016).
2. Antimicrobial and Antifungal Applications
The compound's derivatives have been synthesized and evaluated for antimicrobial and antifungal activities. Research has indicated that certain sulfonamide and carbamate derivatives, synthesized from this compound, show promising antimicrobial activity against a range of bacteria and fungi. The effectiveness of these derivatives has been confirmed through various methods, including minimum inhibitory concentration (MIC) testing and molecular docking studies (D. B. Janakiramudu et al., 2017).
3. Herbicidal Activity
Derivatives of this compound have been utilized in the field of agriculture as well. The compound has been used as a precursor in the synthesis of herbicides, demonstrating effectiveness in inhibiting crucial enzymes like protoporphyrinogen oxidase (protox), leading to the development of new herbicides with high efficacy, broad-spectrum activity, and safety for crops (Mingzhi Huang et al., 2005).
Mecanismo De Acción
Mode of Action
Given the presence of a fluorine atom, it is likely that this compound may interact with its targets through strong electron-withdrawing effects . .
Biochemical Pathways
The specific biochemical pathways affected by 6-Fluoro-2-(morpholin-4-yl)-3-nitrobenzonitrile are currently unknown. Fluorinated compounds are known to have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring . Therefore, it is possible that this compound could influence a variety of biochemical pathways, but more research is needed to identify these pathways.
Pharmacokinetics
The presence of a fluorine atom could potentially enhance the compound’s bioavailability due to the strong electron-withdrawing effects of fluorine . .
Result of Action
The molecular and cellular effects of 6-Fluoro-2-(morpholin-4-yl)-3-nitrobenzonitrile’s action are currently unknown. As a fluorinated compound, it may exhibit unique biological activities
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 6-Fluoro-2-(morpholin-4-yl)-3-nitrobenzonitrile is not well understood. Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity. Fluorinated compounds are often used in the development of new agricultural products due to their improved physical, biological, and environmental properties , suggesting that this compound may also exhibit enhanced stability or activity under certain environmental conditions.
Direcciones Futuras
Propiedades
IUPAC Name |
6-fluoro-2-morpholin-4-yl-3-nitrobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O3/c12-9-1-2-10(15(16)17)11(8(9)7-13)14-3-5-18-6-4-14/h1-2H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWLAWDSFKQBSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC(=C2C#N)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
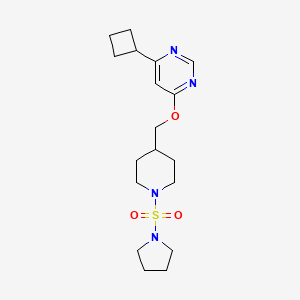
![8-(2-(4-(furan-2-carbonyl)piperazin-1-yl)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2503853.png)
![(2E)-4,4-dimethyl-2-[(3-nitrophenyl)methylidene]-3-oxopentanenitrile](/img/structure/B2503856.png)
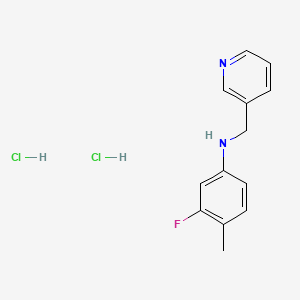
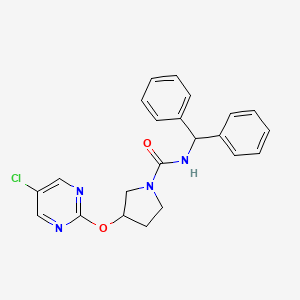


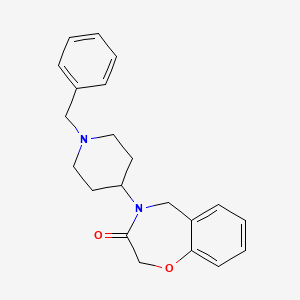
![9-(4-ethylphenyl)-3-heptyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(3-methylphenyl)acetamide](/img/structure/B2503867.png)

![3-(2-(azepan-1-yl)-2-oxoethyl)-6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2503871.png)
![N-(benzo[d]thiazol-2-yl)-5-(N-methylsulfamoyl)furan-2-carboxamide](/img/structure/B2503872.png)

